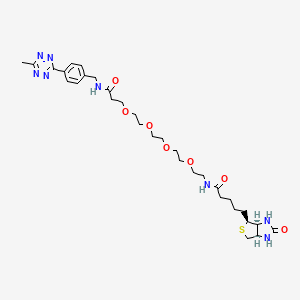

Biotin-PEG(4)-MeTz

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

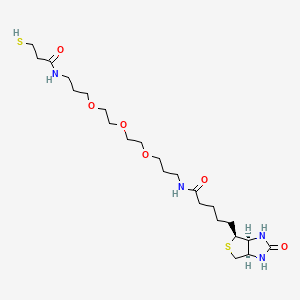

“Biotin-PEG(4)-MeTz” is a pegylated reagent used for biotin labeling of antibodies, proteins, and other primary-amine containing molecules . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule . This results in less aggregation when the biotinylated molecules are stored in solution compared to those labeled with reagents having only hydrocarbon spacers .

Synthesis Analysis

The synthesis of “this compound” involves the use of N-hydroxysuccinimide (NHS) esters, which react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds and releasing the NHS . Two approaches for ω-functionalization were tested, first, by the use of atom transfer radical polymerization (ATRP) and sequential monomer addition and second, by halogen end group modification with azides and subsequent copper catalyzed azide– alkyne cycloadditions .

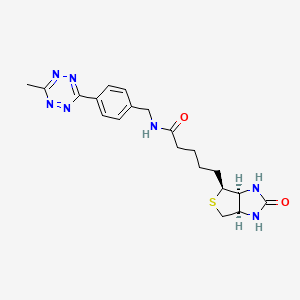

Molecular Structure Analysis

The molecular structure of “this compound” consists of a biotin molecule attached to a PEG arm . The PEG arm gives an extended spacer that allows the biotin to reach into the binding pocket of the protein . The PEG moiety also increases the solubility of Biotin-PEG conjugates considerably .

Chemical Reactions Analysis

“this compound” reacts efficiently with primary amino groups (-NH2) by nucleophilic attack, forming an amide bond and releasing the NHS . This reaction is favored at near neutral pH (7-9) and with concentrated protein solutions . The molar ratio of reagent-to-protein used in the reaction affects the number of amine groups modified .

Physical And Chemical Properties Analysis

“this compound” is a water-soluble, pegylated reagent for simple and efficient biotin labeling of antibodies, proteins, and other primary-amine containing molecules .

Aplicaciones Científicas De Investigación

Biotin-Biotin-PEG(4)-MeTz(4)-MeTz has been used in a variety of scientific research applications. It has been used as a stabilizing agent in protein purification, as a drug delivery vehicle, and as an immunoassay. Biotin-Biotin-PEG(4)-MeTz(4)-MeTz has also been used as a fluorescent probe for the detection of proteins, DNA, and RNA.

Mecanismo De Acción

Target of Action

Biotin-PEG4-MeTz is a click chemistry reagent that contains a terminal methyltetrazine group . This group reacts with trans-cyclooctene, making it the primary target of the compound . Trans-cyclooctene is a molecule that can be incorporated into various biological molecules, allowing Biotin-PEG4-MeTz to bind to these molecules and exert its effects .

Mode of Action

The mode of action of Biotin-PEG4-MeTz involves its interaction with trans-cyclooctene . The compound forms a covalent bond with trans-cyclooctene, leading to the formation of biotinylated conjugates . These conjugates can then interact with other molecules in the cell, leading to various downstream effects .

Biochemical Pathways

It is known that biotin, a component of the compound, is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . It is also required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed in the body

Result of Action

The result of Biotin-PEG4-MeTz’s action is the formation of biotinylated conjugates . These conjugates can interact with various molecules in the cell, potentially leading to changes in cellular function . .

Action Environment

The action of Biotin-PEG4-MeTz can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the compound . Additionally, the presence of other molecules that can react with Biotin-PEG4-MeTz may also influence its action

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Biotin-Biotin-PEG(4)-MeTz(4)-MeTz has several advantages for lab experiments. It is a water-soluble biopolymer, which makes it easy to use in a variety of experiments. It is also highly stable, which makes it an ideal choice for protein purification and drug delivery. However, Biotin-Biotin-PEG(4)-MeTz(4)-MeTz also has some limitations. It is not very soluble in organic solvents, which can limit its use in certain experiments. Additionally, Biotin-Biotin-PEG(4)-MeTz(4)-MeTz is not very stable in certain conditions, such as high temperatures and pHs.

Direcciones Futuras

There are a number of potential future directions for Biotin-Biotin-PEG(4)-MeTz(4)-MeTz. These include the development of new applications for Biotin-Biotin-PEG(4)-MeTz(4)-MeTz, such as the use of Biotin-Biotin-PEG(4)-MeTz(4)-MeTz as an imaging agent or a drug delivery vehicle. Additionally, further research into the biochemical and physiological effects of Biotin-Biotin-PEG(4)-MeTz(4)-MeTz could lead to new therapeutic applications. Finally, further research into the synthesis of Biotin-Biotin-PEG(4)-MeTz(4)-MeTz could lead to the development of new and improved Biotin-Biotin-PEG(4)-MeTz(4)-MeTz conjugates.

Métodos De Síntesis

Biotin-Biotin-PEG(4)-MeTz(4)-MeTz is synthesized through a multi-step reaction process. The first step involves the reaction of biotin with N-hydroxysuccinimide (NHS) esters to form an amide bond. This is followed by the reaction of the amide bond with a Biotin-PEG(4)-MeTz molecule. Finally, the this compound molecule is reacted with MeTz to form the final product, Biotin-Biotin-PEG(4)-MeTz(4)-MeTz.

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46N8O7S/c1-22-36-38-30(39-37-22)24-8-6-23(7-9-24)20-33-28(41)10-12-43-14-16-45-18-19-46-17-15-44-13-11-32-27(40)5-3-2-4-26-29-25(21-47-26)34-31(42)35-29/h6-9,25-26,29H,2-5,10-21H2,1H3,(H,32,40)(H,33,41)(H2,34,35,42)/t25-,26-,29-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPKDWZJCYTWCS-ZEZDXWPOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46N8O7S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.8 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)